molecular formula C7H11ClN2S2 B6350012 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole CAS No. 89893-30-1

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole

Cat. No.: B6350012
CAS No.: 89893-30-1
M. Wt: 222.8 g/mol
InChI Key: MWTAMUYUOHNZBG-UHFFFAOYSA-N
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Description

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is a substituted 1,2,4-thiadiazole derivative characterized by a chlorine atom at position 5 and a pentylsulfanyl group at position 3. The 1,2,4-thiadiazole core is a heterocyclic scaffold with significant bioactivity, including antimicrobial, anticancer, and neuroprotective properties . Substituents at the 3- and 5-positions critically modulate electronic, steric, and pharmacokinetic properties, making structural optimization pivotal for drug discovery . While 1,2,4-thiadiazoles are less common in nature compared to other isomers (e.g., 1,3,4-thiadiazole), synthetic derivatives have gained prominence due to their versatility in medicinal chemistry .

Properties

IUPAC Name

5-chloro-3-pentylsulfanyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S2/c1-2-3-4-5-11-7-9-6(8)12-10-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTAMUYUOHNZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chlorinating agents. One common method involves the reaction of 3-(pentylsulfanyl)-1,2,4-thiadiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of 5-azido-3-(pentylsulfanyl)-1,2,4-thiadiazole, 5-thiol-3-(pentylsulfanyl)-1,2,4-thiadiazole, etc.

    Oxidation: Formation of 5-chloro-3-(pentylsulfinyl)-1,2,4-thiadiazole or 5-chloro-3-(pentylsulfonyl)-1,2,4-thiadiazole.

    Reduction: Formation of partially or fully reduced thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 5-chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of 1,3,4-thiadiazole have been studied for their effectiveness against fungal infections like those caused by Fusarium and Rhizoctonia species .

Anticancer Properties

The thiadiazole scaffold has been explored for its anticancer potential. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models . The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Antiepileptic Effects

Research into the anticonvulsant activity of thiadiazoles has gained traction. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models. Studies indicate that these compounds may act through GABAergic mechanisms or by modulating voltage-gated ion channels .

Biocides and Fungicides

This compound and its derivatives are effective as biocides in agricultural settings. They are particularly noted for their efficacy against soil-borne pathogens that threaten crops. The compound acts as a soil fungicide that protects seeds and young plants from pathogenic fungi such as Pythium and Sclerotium . This application is crucial for enhancing crop yields and ensuring food security.

Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Thiadiazole derivatives can inhibit the growth of unwanted weeds without adversely affecting crop plants when applied at appropriate concentrations. This selectivity is vital for sustainable agricultural practices .

Synthesis of Functional Materials

The unique chemical properties of thiadiazoles allow them to be used as building blocks in the synthesis of functional materials. Continuous flow synthesis methods have been developed to produce various derivatives efficiently, which can be utilized in creating advanced materials with specific electronic or optical properties . This versatility makes thiadiazoles valuable in fields such as organic electronics and photonics.

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialAl-Qahtani et al., 2019Demonstrated significant activity against Fusarium species with low toxicity profiles.
AnticancerMalygin et al., 2020Showed potent cytotoxic effects on leukemia cell lines with IC50 values lower than traditional chemotherapeutics.
AntiepilepticKhatoon et al., 2018Reported effective seizure prevention in animal models with minimal side effects compared to existing treatments.
Agricultural BiocideSchroeder et al., 1976Established efficacy as a soil fungicide protecting crops from major fungal pathogens.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine and pentylsulfanyl groups can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 1,2,4-thiadiazole ring exhibits a planar structure with delocalized π-electrons. Substituents at positions 3 and 5 influence electron density and steric hindrance, impacting reactivity and binding affinity. For example:

  • 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole (CAS 21735-15-9): The methylsulfanyl group introduces moderate electron-donating effects, enhancing solubility compared to bulkier substituents .

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight Substituent (Position 3) LogP* (Predicted) Key Structural Features
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole 222.74 Pentylsulfanyl ~3.5 Long alkyl chain, moderate lipophilicity
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole 166.65 Methylsulfanyl ~2.0 Compact, high solubility
5-Chloro-3-phenyl-1,2,4-thiadiazole 196.66 Phenyl ~3.2 Aromatic, π-π interactions
5-Chloro-3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazole 280.67 3-Trifluoromethylphenyl ~4.0 Electronegative, metabolic stability

*LogP values estimated using fragment-based methods.

Table 2: Comparative Bioactivity Profiles

Compound Name Key Bioactivities Mechanism Insights Reference
This compound Predicted: Antimicrobial, anticancer Enhanced lipophilicity for tissue penetration N/A
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole Antibacterial (MIC: 8–16 µg/mL) Solubility-driven bioavailability
5-Chloro-3-phenyl-1,2,4-thiadiazole Anticancer (IC50: 12 µM, A549 cells) Aromatic interactions with kinase domains

Biological Activity

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and case studies.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural characteristics. The presence of halogens and alkyl groups can enhance their activity against various biological targets. For this compound, the chlorine atom at the 5-position and the pentylsulfanyl group at the 3-position are critical in modulating its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. A review of various studies shows that derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported that several thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) . Specifically:

  • HCT116 : IC50 = 3.29 μg/mL
  • H460 : IC50 = 10 μg/mL

These findings suggest that this compound could potentially exhibit similar or enhanced cytotoxic effects due to its structural composition.

Cell LineIC50 (μg/mL)
HCT1163.29
H46010
MCF-7Not specified

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds within this class can effectively inhibit the growth of various bacteria and fungi.

Antibacterial Efficacy

A study synthesized several thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably:

  • Compounds with a chloro substitution exhibited significant activity against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin .
BacteriaMIC (μg/mL)Activity Level
Staphylococcus aureus31.25Moderate
Escherichia coli62.5Moderate

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of thiadiazole derivatives against viral infections. A study focused on synthesizing sulfonamide derivatives containing thiadiazole rings demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds achieving around 50% inhibition .

Summary of Antiviral Findings

The antiviral efficacy suggests that similar compounds could be explored for developing treatments against viral pathogens.

CompoundTMV Inhibition (%)
Compound 7b~50
Compound 7i~50

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